molecular formula C9H19NO B1630514 N,N-Dibutylformamide CAS No. 761-65-9

N,N-Dibutylformamide

Cat. No. B1630514
CAS RN: 761-65-9
M. Wt: 157.25 g/mol
InChI Key: NZMAJUHVSZBJHL-UHFFFAOYSA-N
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Description

N,N-Dibutylformamide is an organic compound with the molecular formula C9H19NO. It is also known by other names such as Dibutylformamide, N,N-Di-n-butylformamide, and DBF .


Molecular Structure Analysis

The molecular structure of N,N-Dibutylformamide consists of a formamide group (HCON) attached to two butyl groups (CH2CH2CH2CH3). The IUPAC Standard InChIKey for N,N-Dibutylformamide is NZMAJUHVSZBJHL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N,N-Dibutylformamide is a liquid at room temperature. It has a refractive index of 1.44 and a density of 0.864 g/mL at 25 °C. Its boiling point is 120 °C at 15 mmHg .

Scientific Research Applications

Multipurpose Reagent in Synthesis

N,N-Dibutylformamide is utilized as a multipurpose reagent in the synthesis of various compounds. It contributes its H, C, N, and O atoms under different experimental conditions for creating a range of compounds. This application highlights its versatility in chemical synthesis and its value in contributing to different molecular structures (Le Bras & Muzart, 2018).

Solvent in Chemical Transformations

Apart from being a reagent, N,N-Dibutylformamide acts as an effective polar aprotic solvent in various chemical transformations. Its role as a solvent is crucial in both academic and industrial laboratories, assisting in numerous organic chemistry processes (Heravi, Ghavidel & Mohammadkhani, 2018).

Component in Molecular Logic Devices

Interestingly, N,N-Dibutylformamide has been used in the field of molecular logic. For instance, it's involved in the development of molecular half-subtractors using tetraphenylporphyrin, demonstrating its potential in advanced molecular computing technologies (Langford & Yann, 2003).

Interaction with Mitochondrial DNA

Studies have shown that exposure to N,N-Dibutylformamide can lead to alterations in mitochondrial DNA (mtDNA), including mtDNA common deletion and changes in mtDNA copy number. This area of research is significant for understanding the cellular and molecular effects of exposure to this compound (Shieh et al., 2007).

Calorimetric Measurements

In thermodynamics, the enthalpies of dilution of N,N-Dibutylformamide have been measured calorimetrically, providing essential data for understanding its interaction coefficients and behavior in various solutions (Sijpkes & Somsen, 1990).

properties

IUPAC Name

N,N-dibutylformamide
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InChI

InChI=1S/C9H19NO/c1-3-5-7-10(9-11)8-6-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NZMAJUHVSZBJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H19NO
Source PubChem
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DSSTOX Substance ID

DTXSID3022114
Record name N,N-Dibutylformamide
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Molecular Weight

157.25 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N,N-Dibutylformamide
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Product Name

N,N-Dibutylformamide

CAS RN

761-65-9
Record name N,N-Dibutylformamide
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Record name N,N-DIBUTYLFORMAMIDE
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Record name Formamide, N,N-dibutyl-
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Record name N,N-Dibutylformamide
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Record name N,N-dibutylformamide
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Synthesis routes and methods

Procedure details

The crude product remains as a dark oil. According to HPLC analysis, it contains 83.8% by weight of phthaloyl chloride, 2.4% by weight of phthalic anhydride, and, according to GC analysis, 0.9 area % of N,N-dibutylcarbamoyl chloride. Based on the product, this corresponds to a crude yield of 97.8% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
499
Citations
C Möllmann, J Gmehling - Journal of Chemical & Engineering …, 1997 - ACS Publications
Activity coefficients at infinite dilution are reported for more than 40 solutes (alkanes, alcohols, ketones, aromatic hydrocarbons, halocarbons, esters, nitriles, aldehydes, ethers, furan, …
Number of citations: 146 pubs.acs.org
M Vraneš, A Tot, N Zec, S Papović… - Journal of Chemical & …, 2014 - ACS Publications
Volumetric properties of 1-butyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate ([BMIM][FAP]) ionic liquid binary mixtures with two protic amides: N-methyl-formamide (NMF…
Number of citations: 18 pubs.acs.org
S Gadžurić, A Tot, N Zec, S Papović… - Journal of Chemical & …, 2014 - ACS Publications
Experimental densities of binary mixtures of ionic liquid 1-butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate ([BMPYR][FAP]) with two protic amidesN-…
Number of citations: 20 pubs.acs.org
NS Nudelman, H Schulz, G García Liñares… - …, 1998 - ACS Publications
Studies of the reaction of lithium morpholide with N,N-dibutylformamide and 1-formylpiperidine, respectively, indicate that in the complex equilibria resulting from these compounds the …
Number of citations: 35 pubs.acs.org
HS Byun, NH Kim, C Kwak - Fluid phase equilibria, 2003 - Elsevier
High-pressure vapor–liquid equilibrium (VLE) data were measured for binary CO 2 –N,N-dimethylformamide, CO 2 –N,N-diethylformamide and CO 2 –N,N-dibutylformamide systems at …
Number of citations: 26 www.sciencedirect.com
Y Watanabe, T Ohta, Y Tsuji - Bulletin of the Chemical Society of …, 1983 - journal.csj.jp
Amides reacted with primary alcohols in the presence of a catalytic amount of RuCl 2 (PPh 3 ) 3 at 180 C to give the corresponding N-monoalkyl amides in fairly good yields. Thus, …
Number of citations: 71 www.journal.csj.jp
M Bloemendal, AH Sijpkes, G Somsen - Journal of solution chemistry, 1986 - Springer
Enthalpies of dilution of formamide, N-methylformamide, N-ethylformamide, N-propylformamide, N-butylformamide, N-pentylformamide, N,N-diethyl-formamide, N,N-dipropylformamide, …
Number of citations: 12 link.springer.com
YY Huang, K Kaneko, H Takayama, M Kimura… - Tetrahedron letters, 2011 - Elsevier
New investigation of Vilsmeier-type reaction was evaluated to realize the solvent effect by using pyrazolones to react with various of amides, including formamide, N-methylformamide, N…
Number of citations: 14 www.sciencedirect.com
AH Sijpkes, G Somsen - Journal of solution chemistry, 1990 - Springer
The enthalpies of dilution of N,N-dimethylformamide, N,N-diethylformamide, N,N-dipropylformamide, N,N-dibutylformamide, and N,N-dipent-ylformamide dissolved in formamide, N-…
Number of citations: 2 link.springer.com
NS Nudelman, GE García Liñares - The Journal of Organic …, 2000 - ACS Publications
Studies of the reaction of lithium dicyclohexylamide with N,N-dibutylformamide, 1-formylpiperidine, and 4-formylmorpholine indicate that the equilibria resulting from these compounds …
Number of citations: 53 pubs.acs.org

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